Ammonium 2-(4-nonylphenoxy)ethyl sulfate

Descripción general

Descripción

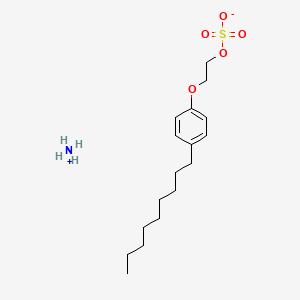

Ammonium 2-(4-nonylphenoxy)ethyl sulfate is a chemical compound with the molecular formula C17H31NO5S. It is known for its surfactant properties, making it useful in various industrial and research applications . This compound is derived from nonylphenol and ethylene oxide condensation, followed by sulfation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2-(4-nonylphenoxy)ethyl sulfate typically involves the condensation of nonylphenol with ethylene oxide, followed by sulfation. The reaction conditions often require anhydrous environments to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and ethylene oxide are reacted under controlled temperatures and pressures. The sulfation step is usually carried out using sulfur trioxide or chlorosulfonic acid as the sulfating agents .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium 2-(4-nonylphenoxy)ethyl sulfate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfate group to a sulfide.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides .

Aplicaciones Científicas De Investigación

Surfactant Applications

Ammonium 2-(4-nonylphenoxy)ethyl sulfate is primarily utilized as a surfactant in various formulations. Its ability to lower surface tension makes it valuable in:

- Detergents : Enhancing cleaning efficiency by improving the wetting properties of water.

- Emulsifiers : Stabilizing emulsions in cosmetic and pharmaceutical products.

Due to its structural similarity to NPEs, this compound serves as a model for studying the environmental impact of surfactants. Research focuses on:

- Degradation Studies : Understanding how this compound breaks down in aquatic environments can provide insights into the fate of NPEs.

- Ecotoxicology : Investigating its effects on aquatic organisms helps assess ecological risks associated with nonylphenol derivatives.

Case Study: Ecotoxicological Impact

A study examining the effects of this compound on aquatic life revealed significant impacts on membrane permeability in fish species, indicating potential toxicity at environmentally relevant concentrations. This underscores the need for careful evaluation of its use in industrial applications that may lead to water contamination .

Biological Research

The compound's surfactant properties make it useful in biological studies, particularly regarding cell membranes:

- Membrane Permeability Studies : Researchers utilize this compound to investigate how surfactants affect lipid bilayers, which is crucial for drug delivery systems.

- Protein Interaction Studies : Its ability to disrupt lipid bilayers can alter protein functions, providing insights into cellular processes and potential therapeutic applications.

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes:

- Cleaning Agents : Its surfactant properties are employed in formulating industrial cleaners and degreasers.

- Textile Industry : Used as a wetting agent to improve dye uptake during textile processing.

Table 2: Industrial Applications Overview

| Industry | Application | Benefits |

|---|---|---|

| Cleaning Products | Surfactant in detergents | Enhanced cleaning efficiency |

| Textile Processing | Wetting agent for dyes | Improved dye absorption |

| Cosmetics | Emulsifier in creams and lotions | Stabilizes formulations |

Mecanismo De Acción

The mechanism of action of ammonium 2-(4-nonylphenoxy)ethyl sulfate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. This property is crucial in applications like emulsification and dispersion. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins .

Comparación Con Compuestos Similares

Similar Compounds

- Ammonium nonylphenol ethoxylate sulfate

- Sodium 2-(4-nonylphenoxy)ethyl sulfate

- Nonylphenol ethoxylates

Uniqueness

Ammonium 2-(4-nonylphenoxy)ethyl sulfate is unique due to its specific combination of nonylphenol and ethylene oxide, followed by sulfation. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs .

Actividad Biológica

Ammonium 2-(4-nonylphenoxy)ethyl sulfate is an ionic surfactant with a complex structure that influences its biological activity and environmental interactions. This compound, derived from the sulfation of nonylphenol ethoxylates, has garnered attention for its potential applications in various fields, including environmental science and cellular biology. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on biological systems, and implications for environmental health.

This compound has the following chemical characteristics:

- Molecular Formula : C17H31NO5S

- Molecular Weight : 361.5 g/mol

- Appearance : Colorless to light yellow viscous liquid

- Solubility : Soluble in ethanol; less soluble in water at lower temperatures

Synthesis

The synthesis process involves the reaction of nonylphenol ethoxylate with sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonium hydroxide. This method ensures high purity suitable for industrial applications.

This compound exhibits surfactant properties that can disrupt lipid bilayers, leading to increased permeability of biological membranes. This characteristic is particularly relevant in studies involving:

- Cell Membrane Interactions : The compound can affect membrane integrity and function.

- Protein Interactions : It may alter the functionality of proteins by modifying their environment.

Ecotoxicological Impact

Research indicates that this compound may pose ecological risks due to its potential toxicity to aquatic organisms. Its structural similarity to nonylphenol ethoxylates (NPEs), which are known environmental contaminants, raises concerns about its persistence and bioaccumulation in wildlife.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nonylphenol Ethoxylate | C15H24O3 | Base structure for sulfation |

| Ammonium Nonoxynol-4 Sulfate | C14H29NO5S | Derived from a different alkyl chain |

| Poly(oxyethylene) Nonylphenol Ether Phosphate | C20H41O7P | Contains phosphate instead of sulfate |

| Branched Nonylphenol Ethoxy Ether Sulfate Ammonium Salt | C17H35NO5S | Variability in branching affects surfactant properties |

Case Studies and Research Findings

- Cell Membrane Studies : Investigations into the effects of this compound on cell membranes have shown that it can increase permeability, which may lead to cellular stress or death in certain concentrations. Further studies are required to quantify these effects across different cell types.

- Environmental Fate : Studies have indicated that this compound may serve as a model for understanding the degradation pathways of NPEs in aquatic environments. Its behavior under various conditions (e.g., pH, temperature) has been documented to provide insights into its ecological impact.

- Toxicological Assessments : Toxicity assessments have revealed potential carcinogenic concerns associated with prolonged exposure to this compound and related compounds. The Environmental Working Group (EWG) highlights its moderate cancer risk profile based on existing data .

Table 2: Toxicological Profile Summary

| Toxicity Concern | Level of Concern |

|---|---|

| Cancer Risk | Low to Moderate |

| Allergies & Immunotoxicity | Low |

| Developmental and Reproductive Toxicity | Low |

| Environmental Persistence | Moderate |

Propiedades

IUPAC Name |

azanium;2-(4-nonylphenoxy)ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O5S.H3N/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22-23(18,19)20;/h10-13H,2-9,14-15H2,1H3,(H,18,19,20);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCWGZGQNDVYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31691-97-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(4-nonylphenoxy)-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31691-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31691-97-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(4-nonylphenoxy)-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.